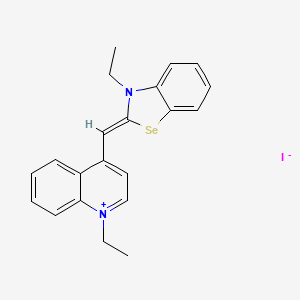

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide

CAS No.: 84255-09-4

Cat. No.: VC17005566

Molecular Formula: C21H21IN2Se

Molecular Weight: 507.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84255-09-4 |

|---|---|

| Molecular Formula | C21H21IN2Se |

| Molecular Weight | 507.3 g/mol |

| IUPAC Name | (2Z)-3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzoselenazole;iodide |

| Standard InChI | InChI=1S/C21H21N2Se.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |

| Standard InChI Key | HPPHBVFVJDGRHH-UHFFFAOYSA-M |

| Isomeric SMILES | CCN\1C2=CC=CC=C2[Se]/C1=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-] |

| Canonical SMILES | CCN1C2=CC=CC=C2[Se]C1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-] |

Introduction

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinolinium iodide is a complex organic compound belonging to the quinolinium salts category. It combines elements of quinoline and benzothiazole, with a selenium atom present in its structure, making it a heterocyclic compound. This compound is not widely commercially available and often requires synthesis in a laboratory setting for research purposes.

Synthesis

The synthesis of 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinolinium iodide typically involves multi-step organic reactions. A common method includes the condensation reaction between 1-ethylquinolinium and 3-ethylbenzothiazole derivatives under acidic or basic conditions. The specific conditions, such as temperature and pH, are crucial for optimizing the yield and purity of the compound.

Chemical Reactions and Applications

This compound can participate in various chemical reactions typical of quinolinium salts, including nucleophilic substitutions and electrophilic additions. Its planar structure allows for electrostatic interactions and π-stacking with biological molecules, which is significant for potential biological applications.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitutions | Common in quinolinium salts |

| Electrophilic Additions | Possible due to the compound's structure |

| Biological Interactions | Electrostatic and π-stacking interactions |

Biological Activity

Quinolinium derivatives, including this compound, have been researched for their potential biological activities. These include antimicrobial and antitumor properties, which could be attributed to their ability to intercalate into DNA or bind to proteins.

| Biological Activity | Potential Mechanism |

|---|---|

| Antimicrobial | DNA intercalation or protein binding |

| Antitumor | DNA intercalation or protein binding |

Stability and Reactivity

The chemical stability of 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinolinium iodide can vary depending on environmental conditions such as pH and temperature. Its unique electronic characteristics suggest potential applications in organic synthesis and materials science.

| Factor | Impact on Stability |

|---|---|

| pH | Affects chemical stability |

| Temperature | Influences reactivity and stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume